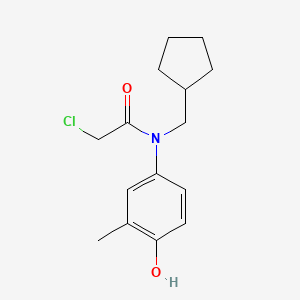![molecular formula C24H15F2NO4 B2635452 3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 865657-18-7](/img/structure/B2635452.png)
3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one” is a complex organic compound. It contains a 1,3-benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It also contains a quinolin-4-one moiety, which is a type of quinoline, a class of organic compounds that are often used in dyes, the preparation of hydroxyquinoline sulfate, and as a fungicide .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 1,3-benzodioxole and quinolin-4-one moieties. The 1,3-benzodioxole can be synthesized from catechol with disubstituted halomethanes . The specific synthesis pathway for this compound would depend on the exact reactions used and the order in which the moieties are connected.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The 1,3-benzodioxole moiety consists of a benzene ring with two oxygen atoms forming a dioxole ring . The quinolin-4-one moiety is a type of quinoline, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring, and a pyridine ring .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research into the antimicrobial properties of quinoline derivatives has shown that compounds structurally related to "3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one" exhibit promising antibacterial and antifungal activities. For instance, some novel triazole derivatives bearing a quinoline ring were synthesized and evaluated for their antimicrobial activity, highlighting the potential of quinoline derivatives as therapeutic agents against microbial infections L. Yurttaş et al., 2020.
Cancer Research
Quinoline derivatives have been investigated for their potential in overcoming cancer chemoresistance, particularly through the inhibition of angiogenesis and P-glycoprotein efflux pump activity. This suggests a role in enhancing the efficacy of chemotherapy agents by reversing drug resistance in cancer cells, thereby contributing to cancer treatment strategies Ramesh Mudududdla et al., 2015.
Enzymatic Inhibition and Radioligand Development
Quinoline derivatives have been explored for their potential as enzyme inhibitors and radioligands. For example, novel quinoline-2-carboxamide derivatives were developed as radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET), demonstrating the versatility of quinoline derivatives in biomedical imaging and neurological research M. Matarrese et al., 2001.
Novel Synthetic Routes and Pharmacological Profiles
Research has also focused on developing new synthetic methods for quinoline derivatives and elucidating their pharmacological profiles. These studies contribute to a deeper understanding of the chemical and biological properties of quinoline compounds, enabling the design of more effective drugs with specific therapeutic targets I. Chujo et al., 2001.
Direcciones Futuras
The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be used in the development of new pharmaceuticals or pesticides, given the bioactivity of many compounds containing a 1,3-benzodioxole moiety .
Propiedades
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2NO4/c25-16-3-1-2-14(8-16)11-27-12-19(24(29)18-10-17(26)5-6-20(18)27)23(28)15-4-7-21-22(9-15)31-13-30-21/h1-10,12H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVAHMXURUQLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CN(C4=C(C3=O)C=C(C=C4)F)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)
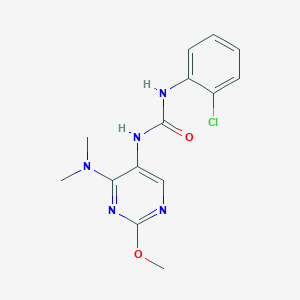
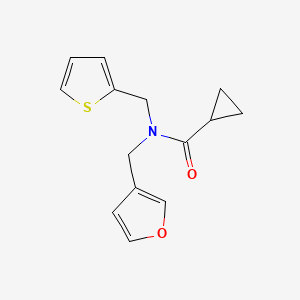
![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
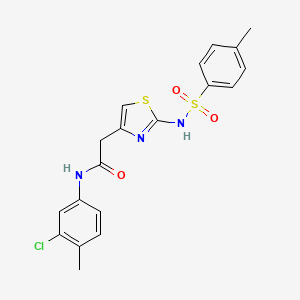
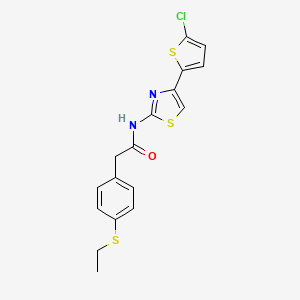
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)
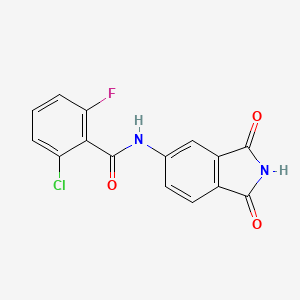
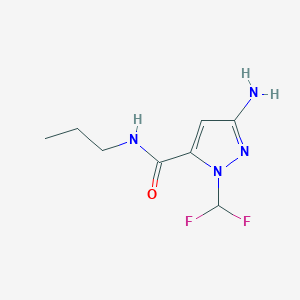


![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)
![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
